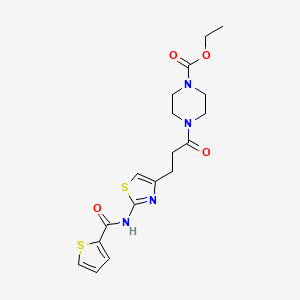

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a thiazole ring, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved by reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with substituted carbonyl chlorides at low temperatures (0°C) to yield the desired thiazole derivatives.

Attachment of the Thiophene Ring: The thiophene-2-carboxamido group can be introduced through a coupling reaction with the thiazole derivative.

Formation of the Piperazine Ring: The piperazine ring is then attached to the intermediate product through a nucleophilic substitution reaction, forming the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and acylation reactions. For example:

Key findings:

-

Alkylation with bromochlorobutane under basic conditions facilitates side-chain extensions .

-

Acylation reactions proceed efficiently in polar aprotic solvents like DMF .

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis to carboxylic acids, enabling further derivatization:

Notably, hydrolysis products serve as precursors for amide coupling or salt formation .

Thiazole-Thiophene Domain Reactivity

The thiophene-thiazole system engages in cycloadditions and electrophilic substitutions:

-

Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused heterocycles .

-

Sulfonation : Thiophene sulfur participates in sulfonamide formation with chlorosulfonic acid.

Example transformation:

textThiazole-Thiophene + Maleic Anhydride → Fused bicyclic adduct (53–68% yield)[1]

Amide Bond Reactivity

The carboxamido group (-CONH-) undergoes:

-

Hydrolysis : Acidic/basic conditions cleave the amide bond to regenerate carboxylic acids and amines.

-

Condensation : Reacts with aldehydes to form Schiff bases under anhydrous conditions .

Redox Reactions

-

Reduction : The propanoyl linker can be reduced to a propyl chain using Pd/C and H₂ .

-

Oxidation : Thiophene rings oxidize to sulfoxides/sulfones with mCPBA or H₂O₂ .

Cyclization Reactions

Ultrasound-assisted cyclizations form 1,3-thiazinane derivatives:

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| β-hydroxy thiourea | Acetic acid, ultrasound | 1,3-thiazinan-2-imines | 52–90% | |

| Acyl thioureas | Thermal cyclization | 2-imino-1,3-thiazinane-4-ones | 60–70% |

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings:

textThiazole-Br + Arylboronic acid → Biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, 75–85% yield)[4]

Spectroscopic Characterization Data

Critical spectral markers for reaction monitoring:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of piperazine compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.

- A study demonstrated that similar thiazole derivatives inhibit cancer cell proliferation by inducing apoptosis, suggesting that ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate may share this mechanism of action .

-

Anti-inflammatory Properties

- Research has shown that compounds containing thiophene and thiazole moieties can exhibit anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a candidate for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

- A specific case study highlighted the efficacy of similar compounds in reducing pro-inflammatory cytokine levels in animal models, indicating a promising therapeutic pathway .

-

Neurological Applications

- The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position it as a candidate for the treatment of neurodegenerative diseases or mood disorders.

- Preliminary studies on related piperazine derivatives have shown modulation of serotonin receptor activity, which is critical in managing conditions like depression and anxiety .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of cytokine production | |

| Neurological | Interaction with serotonin/dopamine receptors |

Case Studies

- Case Study on Anticancer Efficacy

- Case Study on Anti-inflammatory Effects

Wirkmechanismus

The mechanism of action of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The thiophene and thiazole rings may facilitate binding to these targets, while the piperazine ring could enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-amino-4-methylthiazole-5-carboxylate: A precursor in the synthesis of the target compound.

Thiophene-2-carboxamide: Shares the thiophene ring structure.

Piperazine derivatives: Compounds with similar piperazine ring structures.

Uniqueness

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is unique due to the combination of its three distinct ring systems (thiophene, thiazole, and piperazine) in a single molecule. This unique structure may confer specific biological activities and properties not found in simpler compounds.

Biologische Aktivität

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C19H24N4O4S2

- Molecular Weight : 436.6 g/mol

- CAS Number : 1021256-22-3

The compound features a piperazine ring substituted with a thiazole and thiophene moiety, which are critical for its biological activity. The presence of these heterocycles often enhances the interaction with biological targets such as enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Piperazine derivatives have been shown to inhibit various enzymes, including fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE). These enzymes play significant roles in neurotransmission and lipid metabolism, making them relevant targets for therapeutic intervention .

- Cell Signaling Modulation : The thiazole and thiophene groups can interact with cell signaling pathways, potentially influencing gene expression and cellular metabolism. This modulation can lead to various physiological effects, including anti-inflammatory and analgesic properties.

- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in pain perception and mood regulation. Studies on similar piperazine compounds suggest potential activity at dopamine and serotonin receptors .

Table 1: Summary of Biological Activities

Case Studies

- Analgesic Efficacy : A study investigated the effects of a piperazine derivative similar to this compound in rodent models. The compound demonstrated significant reduction in mechanical allodynia and thermal hyperalgesia, suggesting its potential as a broad-spectrum analgesic .

- Inflammatory Response : In another study, the compound was tested in models of acute inflammation where it exhibited a dose-dependent decrease in edema formation, indicating its anti-inflammatory properties.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of piperazine derivatives. Modifications to the thiophene and thiazole components have been shown to enhance biological activity while reducing toxicity. This highlights the importance of optimizing chemical structures for improved therapeutic outcomes .

Eigenschaften

IUPAC Name |

ethyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-2-26-18(25)22-9-7-21(8-10-22)15(23)6-5-13-12-28-17(19-13)20-16(24)14-4-3-11-27-14/h3-4,11-12H,2,5-10H2,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNWIUYMTVKEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.